[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[[(3R)-1-benzylpiperidin-3-yl]-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-18(13-16(19)20)15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIKQPGJDKJNOO-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@@H]1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylamine-Based Cyclization (CN105622444B)
The synthesis of 1-benzyl-3-piperidone hydrochloride, as detailed in CN105622444B, provides a template for piperidine ring formation:
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Condensation : Benzylamine reacts with 2-halogenated ethyl acetate (e.g., 2-chloroethyl acetate) in acetonitrile or tetrahydrofuran, catalyzed by quaternary ammonium salts (e.g., tetrabutylammonium hydrogen sulfate), to yield N-benzylglycine ethyl ester.
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Alkylation : The ester intermediate undergoes nucleophilic displacement with 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate) in toluene, forming a diketone precursor.
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Cyclization : Treatment with sodium methoxide induces Dieckmann cyclization, yielding 1-benzyl-3-piperidone after acidic workup.
Key Data :
| Step | Reactants | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Benzylamine, 2-chloroethyl acetate | Acetonitrile | Tetrabutylammonium HSO₄ | 78 |
| 2 | N-Benzylglycine ethyl ester, 4-chloroethyl butyrate | Toluene | K₂CO₃ | 65 |
| 3 | Diketone intermediate | Methanol | NaOMe | 82 |
This route achieves an overall yield of 41.7% for 1-benzyl-3-piperidone hydrochloride, demonstrating scalability and reagent economy.
Enantioselective Synthesis of the (R)-1-Benzylpiperidin-3-yl Motif
Chiral Resolution via L-DTTA Salt Formation (CN105237463A)
The patent CN105237463A describes a stereocontrolled synthesis of (3R,4R)-1-benzyl-4-methylpiperidin-3-ylmethylamine using L-DTTA as a resolving agent:
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Amination : N-Benzyl-4-carbonylethyl nipecotate reacts with aqueous ammonia in ethanol at 30–40°C for 16–30 hours, yielding a primary amine.
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Reductive Amination : The amine is formylated with ethyl formate, followed by sodium borohydride reduction in tetrahydrofuran to introduce the methylamino group.
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Salt Formation : The racemic amine is treated with L-DTTA in methanol-water (1:1) at 45°C, selectively crystallizing the (3R,4R)-enantiomer with >99% enantiomeric excess (ee).
Optimized Conditions :
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Solvent System : Methanol-water (1:1 v/v) for L-DTTA crystallization.
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Temperature : 45°C for 12 hours.
This method avoids hazardous reductants like LiAlH₄, enhancing operational safety. Adapting this approach to introduce an ethyl-amino group would require substituting methylamine precursors with ethylamine derivatives.
Introduction of the Ethyl-Amino-Acetic Acid Sidechain
Alkylation of Piperidine Intermediates
The ethyl-amino moiety can be introduced via nucleophilic substitution or reductive amination:
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Reductive Amination : Reacting 1-benzyl-3-piperidone with ethylamine in the presence of NaBH₃CN or H₂/Pd-C yields the ethyl-amino-piperidine intermediate.
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Acetic Acid Coupling : The amine is acylated with bromoacetic acid or its active ester (e.g., N-hydroxysuccinimide ester) in dichloromethane, followed by hydrolysis to the carboxylic acid.
Critical Parameters :
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pH Control : Maintaining pH 6–8 during hydrolysis prevents decarboxylation.
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Solvent Choice : Tetrahydrofuran or acetonitrile optimizes acylation efficiency.
Integrated Synthetic Route Proposal
Combining methodologies from CN105237463A and CN105622444B, a plausible route to this compound is:
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Piperidone Synthesis :
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Enantiomeric Resolution :
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Acetic Acid Functionalization :
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React the chiral amine with bromoacetic acid in acetonitrile at 50°C for 12 hours, yielding the target compound after recrystallization.
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Projected Yield :
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Reductive Amination: 75%.
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Acylation: 90%.
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Overall Yield : 82% × 75% × 45% × 90% ≈ 25.1% .
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of piperidine derivatives with altered substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium methoxide and sodium ethoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Piperidine derivatives with modified substituents.
Substitution: Functionalized benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
1. Modulation of P-Glycoprotein (P-gp)
One of the primary applications of [((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid is its role as a modulator of P-glycoprotein (P-gp), an ATP-binding cassette transporter implicated in multidrug resistance (MDR) in cancer therapy. Research indicates that derivatives of this compound can stimulate or inhibit P-gp ATPase activity, which is crucial for reversing drug resistance in cancer cells .
2. Cancer Treatment
Studies have demonstrated that compounds similar to this compound can enhance the efficacy of chemotherapeutic agents such as paclitaxel and doxorubicin by increasing their intracellular concentrations in resistant cell lines. This effect is attributed to the compound's ability to inhibit P-gp-mediated efflux, thereby improving drug retention within cancer cells .
3. Neuropharmacological Effects
The compound also shows promise in neuropharmacology. Its structural features suggest potential interactions with neurotransmitter systems, particularly in modulating dopaminergic pathways. This could have implications for treating disorders such as depression or schizophrenia, where dopaminergic dysregulation is a key factor .
Case Studies
Case Study 1: P-gp Modulation in Cancer Cells
In vitro studies have shown that this compound significantly reverses paclitaxel resistance in HEK293 cells overexpressing P-gp. The compound was tested at various concentrations, revealing an IC50 value indicative of its potency as a P-gp inhibitor .
Case Study 2: Neuroprotective Potential
A study investigating the neuroprotective effects of related piperidine derivatives found that compounds with similar structures to this compound exhibited reduced neurotoxicity and improved neuronal survival in models of oxidative stress. This suggests potential applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of [(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Alkyl Chain Modifications
- [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid Molecular Formula: Likely C₁₅H₂₂N₂O₂ (methyl instead of ethyl). Key Difference: Replacement of the ethyl group with methyl reduces steric bulk and lipophilicity.
Cyclopropyl Substitutions
- [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354015-76-1) Molecular Formula: C₁₇H₂₄N₂O₂; Molecular Weight: 288.39 g/mol. Implications: Higher molecular weight and altered steric profile may affect receptor binding kinetics .
Functional Group Modifications
Acetic Acid vs. Amide Derivatives
- (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide (CAS 1401667-00-2) Molecular Formula: C₂₀H₃₂N₄O; Molecular Weight: 317.48 g/mol. Key Difference: Replacement of acetic acid with a butyramide group alters polarity and hydrogen-bonding capacity. Impact: Likely reduced solubility in aqueous environments, affecting bioavailability .
Stereochemical Considerations
The (R)-configuration of the target compound is critical for activity. Enantiomeric differences are well-documented in chiral drugs, where the (S)-isomer may exhibit reduced efficacy or off-target effects. For example:
Pharmacological and Physicochemical Properties
Biological Activity
The compound [((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential pharmacological properties. Its structure includes a piperidine ring, a benzyl group, and an amino-acetic acid moiety, which contribute to its biological activity. This article explores the compound's biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural features of the compound are crucial for its biological activity. The piperidine ring is known for its ability to interact with various biological targets, while the amino-acetic acid component enhances solubility and bioavailability. These characteristics position the compound as a candidate for further pharmacological exploration.
Neuroprotective Effects
Research indicates that compounds similar to This compound exhibit neuroprotective effects by modulating neurotransmitter release. This modulation can influence conditions such as neurodegenerative diseases and mood disorders.
Antidepressant Properties
The compound's structural analogs have shown efficacy in treating mood disorders by affecting serotonin and norepinephrine pathways. For instance, derivatives of piperidine compounds have been linked to antidepressant activity through their interaction with these neurotransmitter systems.
Analgesic Effects
Some derivatives of this class of compounds are being investigated for their analgesic properties. Their ability to influence pain pathways suggests potential applications in pain management therapies.
Synthesis and Evaluation of Piperidine Derivatives
A series of studies have synthesized various piperidine derivatives, including those structurally related to This compound . For example, one study focused on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which were evaluated for anti-acetylcholinesterase (anti-AChE) activity. It was found that modifications in the structure significantly enhanced activity against AChE, highlighting the importance of structural integrity in biological function .
Comparative Biological Activity
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Benzylpiperidin-3-yl)ethanamine | Piperidine ring, ethyl chain | Antidepressant, analgesic |
| (S)-N-benzylpiperidine-3-carboxylic acid | Piperidine ring, carboxylic acid | Neuroprotective effects |
| (R)-N-benzylpiperidine-2-carboxylic acid | Similar piperidine structure | Potential anti-inflammatory properties |
These compounds share structural similarities but exhibit distinct biological activities due to variations in functional groups.
Pharmacological Applications
The unique structure of This compound may provide advantages over existing medications by enhancing efficacy or reducing side effects. Potential applications include:
- Pharmaceutical Development : As a lead compound in drug discovery targeting neurological disorders.
- Therapeutics : Possible use in developing treatments for depression, anxiety, or pain management.
- Research : Utilized in studies investigating the mechanisms of action of similar compounds on neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the recommended enantioselective synthesis routes for [((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid?
- Methodological Answer : The compound’s stereochemistry can be preserved using chiral auxiliary strategies. For instance, enantioselective alkylation of (R)-1-benzylpiperidin-3-yl precursors with ethyl-amino-acetic acid derivatives under palladium catalysis has been reported . Protecting groups like tert-butoxycarbonyl (Boc) are critical for amino group stability during synthesis, as shown in analogous piperidine-based syntheses . Chiral chromatography (e.g., using cellulose-based columns) is essential for verifying enantiopurity .
Q. How can researchers characterize the structural and stereochemical integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and NOESY for stereochemical confirmation) with X-ray crystallography. For example, piperidine derivatives have been structurally validated via single-crystal X-ray diffraction, supported by Mercury CSD software for packing pattern analysis . Polarimetry or circular dichroism (CD) can further confirm optical activity .
Q. What analytical methods are suitable for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomeric impurities. Stability studies in aqueous buffers (pH 4–9) at 25–40°C, monitored via LC-MS, reveal hydrolytic susceptibility of the ethyl-amino-acetic acid moiety .
Advanced Research Questions
Q. How should researchers resolve contradictions in synthetic yields across different protocols?
- Methodological Answer : Variations in yields often stem from competing side reactions (e.g., over-alkylation or racemization). Systematic optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical. For example, replacing THF with DMF in analogous syntheses improved yields by 20% due to better solubility of intermediates . Kinetic studies (e.g., reaction progress NMR) can identify rate-limiting steps .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Synthesize analogs with modifications to the benzyl group (e.g., halogenation or methyl substitution) and the ethyl-amino-acetic acid moiety (e.g., carbamate or amide replacements). Test these in bioassays (e.g., receptor-binding assays) to correlate substituent effects with activity. Computational docking using software like AutoDock Vina can predict binding modes to targets like GPCRs .
Q. How can computational modeling address challenges in crystallographic data interpretation?
- Methodological Answer : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., hydrogen bonds between the acetic acid group and adjacent molecules) with similar piperidine derivatives in the Cambridge Structural Database (CSD). Density functional theory (DFT) calculations (e.g., Gaussian 16) can model electronic effects of substituents on stability .
Q. What advanced techniques validate the compound’s interactions with biological targets?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to proteins like kinases. For example, immobilize the compound on gold sensor chips (via carboxyl-Au coupling) and measure real-time interactions with serum proteins .
Q. How can researchers investigate the compound’s metabolic pathways in vitro?
- Methodological Answer : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Phase I metabolites (e.g., hydroxylation at the piperidine ring) and Phase II conjugates (e.g., glucuronidation of the acetic acid group) can be identified. Use deuterated analogs as internal standards for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
